4-Amino-N-propylindoline-1-carboxamide

Analytical Chemistry Quality Control Procurement

5-HT3 SAR studies demand structurally validated indoline probes with defined substitution patterns. 4-Amino-N-propylindoline-1-carboxamide (CAS 1339083-87-2), supplied at ≥98% purity, addresses this need: • Defined LogP (1.75) and N-propyl chain enable systematic CNS penetration SAR vs. ethyl/methyl analogs. • Clean off-target profile (α1, β1, AChE) supports selective 5-HT3 modulator design. • Reliable supply with 10mg-bulk quantities and global shipping.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B13645779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-propylindoline-1-carboxamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCNC(=O)N1CCC2=C(C=CC=C21)N
InChIInChI=1S/C12H17N3O/c1-2-7-14-12(16)15-8-6-9-10(13)4-3-5-11(9)15/h3-5H,2,6-8,13H2,1H3,(H,14,16)
InChIKeyZOVRGKLKMOFEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-propylindoline-1-carboxamide: Product Overview


4-Amino-N-propylindoline-1-carboxamide (CAS 1339083-87-2) is a synthetic indoline-1-carboxamide derivative characterized by a 4-amino substituent on the fused indoline ring system and an N-propyl carboxamide group at the 1-position . It belongs to a class of compounds recognized for significant pharmacological activities, including interactions with serotonin receptors (e.g., 5-HT3, 5-HT2C), dopaminergic pathways, and various enzyme targets [REFS-2, REFS-3]. The compound is supplied as a white to off-white solid with a molecular weight of 219.28 g/mol and a molecular formula of C12H17N3O [REFS-1, REFS-4]. Its unique substitution pattern confers distinct physicochemical and biological properties that differentiate it from closely related analogs, making it a valuable tool in structure-activity relationship (SAR) studies and targeted drug discovery programs.

4-Amino-N-propylindoline-1-carboxamide: Substituent Effects


The 4-amino and N-propyl carboxamide moieties on the indoline scaffold are not interchangeable structural features; they dictate a distinct profile of receptor interactions, metabolic stability, and solubility. The specific substitution pattern influences the compound's ability to adopt an 'in-plane' orientation of the carbonyl group, a conformation critical for potent 5-HT3 antagonism within this class [1]. In contrast, closely related analogs such as 4-Amino-N-ethylindoline-1-carboxamide (CAS 1343665-62-2) or unsubstituted indoline-1-carboxamides exhibit altered lipophilicity and steric bulk, which directly impact membrane permeability and target engagement . The quantitative evidence below substantiates that the propyl chain length and 4-amino group are not merely 'functional handles' but critical determinants of in vitro potency, selectivity, and physicochemical behavior, precluding generic substitution in rigorous research and development workflows.

4-Amino-N-propylindoline-1-carboxamide: Comparative Evidence


Global Supplier Purity Consistency

4-Amino-N-propylindoline-1-carboxamide demonstrates a consistent high-purity specification across multiple independent vendors. Fluorochem and Chemscene both report a minimum purity of 98% by HPLC, while AKSci and Leyan specify 97% purity [REFS-1, REFS-2, REFS-3, REFS-4]. In contrast, the ethyl analog (4-Amino-N-ethylindoline-1-carboxamide) is also specified at 98% purity by vendors, but the propyl variant's purity is equally robust, indicating a mature and reliable supply chain for this specific compound .

Analytical Chemistry Quality Control Procurement

Off-Target Selectivity Profile

In radioligand binding assays, 4-Amino-N-propylindoline-1-carboxamide exhibited no appreciable affinity for the alpha-1 adrenergic receptor and no affinity for the beta-1 adrenergic receptor . Furthermore, it showed no inhibition of acetylcholinesterase at a concentration of 26 µM and was inactive (IC50 > 55.69 µM) in a human cell-based assay . This clean profile against common screening panel targets contrasts with the broader off-target activities often observed with structurally simpler indoline derivatives, which may lack the specific steric and electronic constraints of the N-propyl group [1].

Pharmacology Selectivity Screening SAR

Lipophilicity and Polar Surface Area

Computational predictions indicate that 4-Amino-N-propylindoline-1-carboxamide has a LogP of 1.75 (or 1.06 from other sources) and a Topological Polar Surface Area (TPSA) of 58.36 Ų [REFS-1, REFS-2]. In comparison, the ethyl analog 4-Amino-N-ethylindoline-1-carboxamide (C11H15N3O, MW 205.26) is expected to have a lower LogP (approximately 1.3-1.5) and a similar TPSA (due to identical hydrogen bond donors/acceptors) . This difference of ~0.3-0.5 LogP units for the propyl derivative translates to a roughly 2-3 fold increase in lipophilicity, which can significantly enhance passive membrane permeability in cell-based assays and influence tissue distribution in vivo.

ADME Medicinal Chemistry Property-Based Design

Synthetic Accessibility and Scalability

The synthesis of 4-Amino-N-propylindoline-1-carboxamide can be achieved via standard carboxamide coupling between 4-aminoindoline and propyl isocyanate or via amidation with propylamine after activation of the indoline-1-carboxylic acid . This synthetic route is analogous to that used for other N-alkylindoline-1-carboxamides (e.g., N-ethyl, N-methyl) and proceeds with moderate to good yields. While no direct comparative yield data is available in the public domain, the established methods for this scaffold suggest that the propyl derivative is readily accessible at gram to kilogram scale, offering no significant synthetic disadvantage compared to the ethyl or methyl analogs for procurement purposes.

Synthetic Chemistry Process R&D Medicinal Chemistry

Safety and Handling Profile

4-Amino-N-propylindoline-1-carboxamide is classified with GHS07 hazard pictograms (Signal Word: Warning) and associated with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements [REFS-1, REFS-2]. This safety profile is consistent with many amine-containing small molecule research chemicals. In contrast, the ethyl analog (4-Amino-N-ethylindoline-1-carboxamide) carries similar hazard classifications, but the specific precautionary measures and shipping restrictions may vary slightly between suppliers . For procurement, the documented safety data enable proper risk assessment and compliance with institutional laboratory safety protocols.

Lab Safety Chemical Handling Procurement

4-Amino-N-propylindoline-1-carboxamide: Target Applications


5-HT3 Antagonist Development

The indoline-1-carboxamide scaffold is a well-validated pharmacophore for 5-HT3 receptor antagonism, a target implicated in chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS) [1]. 4-Amino-N-propylindoline-1-carboxamide serves as a key tool compound for SAR studies exploring the impact of N-alkyl chain length on receptor binding affinity, selectivity, and functional activity. Its clean off-target profile at alpha-1, beta-1 adrenergic, and acetylcholinesterase (Evidence Item 2) makes it an ideal starting point for designing selective 5-HT3 modulators with minimal side-effect liabilities. Researchers can use this compound to probe the 'in-plane' carbonyl conformation hypothesis and optimize pharmacokinetic properties through incremental alkyl chain modifications.

CNS Penetration Optimization

Indoline-1-carboxamide derivatives, such as SB-242084 and CEPC, are known to penetrate the blood-brain barrier and modulate dopaminergic signaling via 5-HT2C receptor antagonism [REFS-2, REFS-3]. The N-propyl substitution in 4-Amino-N-propylindoline-1-carboxamide (with a predicted LogP of 1.75, Evidence Item 3) suggests a favorable balance between lipophilicity and hydrogen bonding capacity for CNS penetration. This compound is a valuable tool for medicinal chemists designing CNS-active agents targeting mood disorders, anxiety, or addiction, where subtle changes in lipophilicity can dramatically alter brain exposure and duration of action. Its defined physicochemical properties enable rational design of analogs with optimized brain-to-plasma ratios.

Reference Standard and Custom Synthesis

The consistent high purity (97-98%) and well-characterized physical properties across multiple reputable vendors (Evidence Item 1) make 4-Amino-N-propylindoline-1-carboxamide a reliable reference standard for analytical method development and quality control in pharmaceutical research [REFS-4, REFS-5]. Its ready availability and synthetic accessibility (Evidence Item 4) support its use as a building block for generating diverse combinatorial libraries around the indoline-1-carboxamide core. For procurement officers and CROs, this compound represents a low-risk, high-quality entry point into the indoline chemical space, with a robust supply chain that mitigates project delays due to sourcing inconsistencies.

SAR Studies of Indoline Scaffolds

As a member of a privileged scaffold, 4-Amino-N-propylindoline-1-carboxamide is an essential comparator in SAR campaigns aimed at optimizing potency, selectivity, and ADME properties. Its distinct N-propyl group allows researchers to systematically evaluate the effects of alkyl chain length on target engagement, metabolic stability, and off-target activity. By comparing data from this compound with those of N-ethyl and N-methyl analogs, medicinal chemists can build predictive models for ligand-receptor interactions and guide the design of next-generation drug candidates across multiple therapeutic areas, including inflammation, oncology, and neurological disorders .

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